molecular formula C7H10N2O B081932 1,3-Divinylimidazolidin-2-one CAS No. 13811-50-2

1,3-Divinylimidazolidin-2-one

Cat. No. B081932
CAS RN: 13811-50-2
M. Wt: 138.17 g/mol
InChI Key: HMYBDZFSXBJDGL-UHFFFAOYSA-N
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Description

1,3-Divinylimidazolidin-2-one is a chemical compound with the molecular formula C7H10N2O . It is also known by other names such as n,n’-divinylethyleneurea and 1,3-bis(ethenyl)imidazolidin-2-one .


Molecular Structure Analysis

The molecular structure of 1,3-Divinylimidazolidin-2-one consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C7H10N2O/c1-3-8-5-6-9 (4-2)7 (8)10/h3-4H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

1,3-Divinylimidazolidin-2-one has a molecular weight of 138.17 g/mol . It has a melting point of 66-70 °C and a boiling point of 120-130 °C under a pressure of 3 Torr . The compound is soluble in ethanol .

Scientific Research Applications

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

    Derived from thiazolo[3,4-a]benzimidazoles, 2,3-diaryl-1,3-thiazolidin-4-one derivatives have been explored as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). They show high efficacy against HIV-1 replication with minimal cytotoxicity, which is significant for antiretroviral therapies (Tian et al., 2012).

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Cancer Treatment

    Cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including 1,3-divinylimidazolidin-2-one derivatives, have shown significant potency against PARP enzymes and cellular potency in nanomolar ranges, leading to the development of potential cancer therapies (Penning et al., 2009).

  • Copolymerization Behavior

    Studies on the copolymerization of 1,3-divinylimidazolid-2-one with ethyl acrylate have been conducted to determine reactivity ratios and understand the polymerization behavior of these compounds. This research is relevant in the field of polymer chemistry (Corfield et al., 1975).

  • Polymerization Studies and Structural Analysis

    Research into the homopolymerization of 1,3-divinylimidazolid-2-one and related compounds has yielded insights into the creation of cross-linked polymers and the spectroscopic investigation of their structure (Corfield et al., 1975).

  • Inhibition of Clathrate Hydrate Crystals in Drilling Fluids

    The use of 1,3-divinylimidazolidin-2-one derivatives as inhibitors of clathrate hydrate crystal formation in drilling fluids has been explored. This application is particularly relevant in the petroleum industry (Saikia & Mahto, 2016).

  • Antidiabetic Agents

    Some studies have focused on 1,3-thiazolidin-4-ones, a class to which 1,3-divinylimidazolidin-2-one belongs, as potential antidiabetic agents. Their inhibition activity and molecular docking studies provide insights for diabetes treatment (Khan et al., 2022).

properties

IUPAC Name

1,3-bis(ethenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYBDZFSXBJDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCN(C1=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074734
Record name 2-Imidazolidinone, 1,3-diethenyl-
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Divinylimidazolidin-2-one

CAS RN

13811-50-2
Record name N,N′-Divinylethyleneurea
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Record name 1,3-Divinylimidazolidin-2-one
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Record name 2-Imidazolidinone, 1,3-diethenyl-
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Record name 2-Imidazolidinone, 1,3-diethenyl-
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Record name 1,3-divinylimidazolidin-2-one
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Record name 1,3-DIVINYLIMIDAZOLIDIN-2-ONE
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Synthesis routes and methods I

Procedure details

A mixture of 4 parts of N-vinylpyrrolidone, 0.1 part of N,N'-divinylethyleneurea (DVEU), 50 parts of water and 0.5 part of 5% strength sodium hydroxide solution was placed in a stirred vessel and heated to 60° C. in a stream of nitrogen. 0.01 part of sodium dithionite was added and the mixture was stirred at 70° C. for 1 h. A suspension was obtained into which a solution of 37 parts of N-vinylimidazole and 1.2 parts of DVEU in 50 parts of water was metered over a period of 3 hours. The mixture was subsequently polymerized at 70° C. for 2 hours. The product was worked up by washing on a suction filter, rinsing with water and drying at 60° C. in a convection oven, to give fine white particles in a yield of 95%.
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Synthesis routes and methods II

Procedure details

A formulation consisting of 70 kg of cellulose, 20 kg of potassium caseinate and 10 kg of polymer d2) having a content of N-vinylimidazole (Vl) of 90% by weight, a content of N-vinylpyrrolidone (VP) of 7% by weight and a content of N,N′-divinylethyleneurea (DVEU) of 3% by weight was prepared by dissolving the potassium caseinate in 400 l of water at 60° C. and suspending the cellulose therein. The suspension was atomized at 185° C. at 70 bar via a single-component nozzle and the polymer was injected into the atomization zone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Meyer, P Rehak, C Jäger, I Voigt… - Macromolecular …, 2001 - Wiley Online Library
The use of vinylformamide and 1,3‐divinylimidazolidin‐2‐one, bisvinylethylene‐urea (BVU), as well as of the poly(vinylformamide‐vinylamine) copolymer (PVFA‐co‐PVAm) for silica …
Number of citations: 4 onlinelibrary.wiley.com
T Meyer, T Hellweg, S Spange, S Hesse… - Journal of Polymer …, 2002 - Wiley Online Library
Polyvinylamine hydrogels with silica particles encapsulated (PVAm/silica) were produced by a two‐step synthesis. In the first step, polyvinylformamide/silica (PVFA/silica) hybrids were …
Number of citations: 20 onlinelibrary.wiley.com
A Madl, S Spange - Macromolecules, 2000 - ACS Publications
A critical review of former investigations on the cationically induced oligomerization of N-vinylformamide points out that some of the results are not in agreement with the model of an …
Number of citations: 23 pubs.acs.org
S Spange - Progress in Polymer Science, 2000 - Elsevier
Modification reactions of bare silica particles with cationically polymerizable monomers are reported. Suitable monomers for silica surface functionalization are p-methoxystyrene, …
Number of citations: 115 www.sciencedirect.com
S Spange, T Meyer, I Voigt, M Eschner, K Estel… - … with Defined Molecular …, 2004 - Springer
Novel ways to synthesize poly(vinylamine)/silica hybrid materials rich in free amino moieties using vinylformamide (VFA) as the key monomer are reported. Such materials are …
Number of citations: 29 link.springer.com
CP Nelson, GW Patton, K Arvidson, H Lee… - Food and chemical …, 2011 - Elsevier
The US Food and Drug Administration’s Office of Food Additive Safety in the Center for Food Safety and Applied Nutrition conducts safety assessments of food additives, including food-…
Number of citations: 20 www.sciencedirect.com
T Meyer, S Spange, S Hesse, C Jäger… - … chemistry and physics, 2003 - Wiley Online Library
Two different radical polymerization techniques have been applied to covalently graft vinylformamide (VFA) onto silica particles. Grafting by the polymerization of VFA using an …
Number of citations: 31 onlinelibrary.wiley.com
R García-Sobrino, E Lago, C Goñi, V Ramos… - Biomaterials …, 2023 - Elsevier
Pseudo interpenetrating vinyl-caprolactam (VCL) based thermosensitive tubular hydrogels with a volume phase transition temperature, VPTT, around 35 C, have been prepared by …
Number of citations: 1 www.sciencedirect.com
R Pelton - Langmuir, 2014 - ACS Publications
With the highest content of primary amine functional groups of any polymer, polyvinylamine (PVAm) is a potent tool for the modification of macroscopic and nanoparticle surfaces. Based …
Number of citations: 112 pubs.acs.org
R García-Sobrino, I Casado-Losada… - European Polymer …, 2022 - Elsevier
Vinyl-caprolactam based thermosensitive hydrogel films, capable of detach cell monolayers in a non-aggressive manner upon decrease of temperature, were functionalized with …
Number of citations: 2 www.sciencedirect.com

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